6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Description
Synthesis Analysis
An efficient and facile method has been developed for the synthesis of various 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives. This involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux .Chemical Reactions Analysis
The synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . The reaction is catalyzed by sulfonic acid functionalized nanoporous silica in ethanol under reflux .Future Directions
The study of the synthesis and application of fusing two combinations of isoindolo-quinazolinone derivatives requires scientists’ attention in recent years . Although different valuable synthetic procedures have been developed, a number of handicaps still remain. For instance, these procedures usually include quite a few steps, low yields, and inorganic solvents . As a result, a simple, efficient, and green method to synthesize indoloquinazoline would be attractive .
properties
IUPAC Name |
6-(2-methylpropyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(2)11-20-17-13-7-3-4-8-14(13)19(23)21(17)16-10-6-5-9-15(16)18(20)22/h3-10,12,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYCSSAITMFPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione |
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